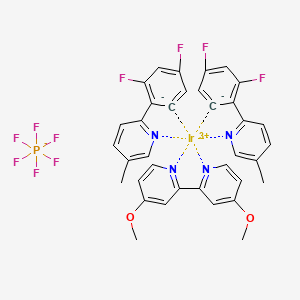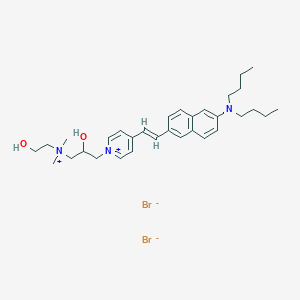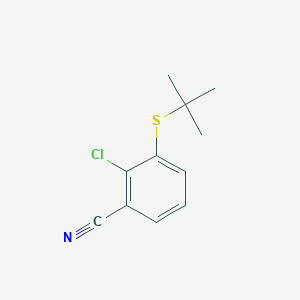
Tris(4-chlorophenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-chlorophenyl)borane, also known as tris(4-chlorophenoxy)borane, is an organoboron compound with the chemical formula C18H12BCl3O3. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a central boron atom. It is a member of the triarylborane family, known for their significant applications in organic synthesis and catalysis due to their strong Lewis acidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)borane can be synthesized through the reaction of boron trichloride (BCl3) with 4-chlorophenol in the presence of a base. The reaction typically proceeds as follows: [ \text{BCl}_3 + 3 \text{C}_6\text{H}_4\text{ClOH} \rightarrow \text{B}(\text{C}_6\text{H}_4\text{ClO})_3 + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tris(4-chlorophenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane to borohydrides.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Scientific Research Applications
Tris(4-chlorophenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as hydrosilylation and polymerization.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which tris(4-chlorophenyl)borane exerts its effects is primarily through its strong Lewis acidity. The boron atom, being electron-deficient, can accept electron pairs from donor molecules, facilitating various chemical transformations. This property is exploited in catalysis, where the compound activates substrates by coordinating to electron-rich sites, thereby lowering the activation energy of the reaction.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, it is widely used in catalysis and polymerization reactions.
Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other organic transformations.
Uniqueness: Tris(4-chlorophenyl)borane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and stability. The electron-withdrawing effect of the chlorine atoms enhances the Lewis acidity of the boron center, making it a more effective catalyst in certain reactions compared to its fluorinated counterparts.
Properties
CAS No. |
28445-30-9 |
|---|---|
Molecular Formula |
C18H12BCl3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tris(4-chlorophenyl)borane |
InChI |
InChI=1S/C18H12BCl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
InChI Key |
POHXDOXYWWLTGL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)


![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)

![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)


![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
